1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol
Description
Properties
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18,21H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKHYRYUFMOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells.
Mode of Action
It is known to interact with its target, beta-secretase 1. The compound’s morpholine ring and phenylphenoxy group could potentially interact with the active site of the enzyme, leading to changes in its activity.
Biochemical Pathways
Given its target, it may influence pathways related to the metabolism of myelin proteins.
Biological Activity
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. Its unique structural features, including a morpholine ring and a biphenyl ether moiety, contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 287.38 g/mol. The compound's structure can be broken down into the following components:
- Morpholine Ring : A six-membered ring containing one nitrogen atom, contributing to its pharmacological properties.
- Propanol Backbone : Provides stability and solubility in biological systems.
- Phenylphenoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent, making it a candidate for developing new antibiotics or preservatives in agricultural applications.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further investigation is needed to elucidate its mechanism of action.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, focusing on modifying the morpholine and phenoxy groups to enhance biological activity.
Synthetic Route Overview
- Formation of Morpholine Derivative : The morpholine ring is synthesized through cyclization reactions.
- Coupling Reaction : The phenoxy group is introduced via coupling reactions with appropriate phenolic compounds.
- Final Modification : The propanol backbone is added through reductive amination or similar methods.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Morpholino-propanol | Morpholine ring, propanol backbone | Basic structure; fewer aromatic groups |
| 1-(4-Methoxyphenyl)-3-morpholinopropanone | Methoxy substitution on phenyl | Different functional group affecting solubility |
| 3-(4-Fluorophenoxy)-1-morpholino-propanol | Fluorinated phenoxy group | Enhanced lipophilicity and potential bioactivity |
These comparisons highlight how modifications in functional groups can influence the compound's biological activity and potential applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Antimicrobial Studies : In vitro tests revealed that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Inhibition : Research conducted on various cancer cell lines indicated that certain analogs could induce apoptosis, suggesting a potential mechanism for anticancer activity.
- Inflammatory Response Modulation : Animal studies have shown that morpholine-containing compounds can reduce inflammation markers in models of arthritis.
Scientific Research Applications
Medicinal Chemistry
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has potential as a pharmaceutical agent due to its biological activity. It has been investigated for:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thus preventing substrate interaction.
- Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways, which is crucial for drug development.
Antiviral Research
Recent studies have suggested that derivatives of this compound may exhibit antiviral properties, particularly against viruses like SARS-CoV-2. Computational assessments and molecular docking studies have indicated promising stability and binding affinities that warrant further experimental investigation.
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique structure allows it to be utilized in producing various organic compounds and as a reagent in industrial processes.
Case Studies
Case studies provide practical insights into the applications of this compound:
- Enzyme Inhibition Studies : Research has demonstrated how this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
- Antiviral Investigations : Computational studies have identified its potential efficacy against viral pathogens, suggesting avenues for developing antiviral drugs based on this compound.
- Industrial Synthesis : Case studies in industrial settings have illustrated its role as an intermediate in synthesizing specialty chemicals, emphasizing its economic viability and application breadth.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
1-Morpholin-4-yl-3-(4-nitrophenoxy)propan-2-ol
- Molecular Formula : C₁₃H₁₈N₂O₅ .
- Key Differences: The 4-nitrophenoxy group replaces the 4-phenylphenoxy group, introducing electron-withdrawing nitro (-NO₂) substituents. This enhances polarity and may alter receptor-binding affinity compared to the phenyl-substituted analog.
- Physicochemical Properties: Molecular Weight: 282.296 g/mol. logP (Predicted): Higher than the phenylphenoxy analog due to nitro group polarity.
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol Hydrochloride
- Molecular Formula: C₁₄H₂₂ClNO₄ .
- The hydrochloride salt improves aqueous solubility.
- Physicochemical Properties :
- Molecular Weight: 303.78 g/mol.
- logP (Predicted): Lower than the nitro-substituted analog due to methoxy’s hydrophilicity.
1-{[(4-Fluorophenyl)methyl][(4-methoxyphenyl)methyl]amino}-3-(2-methylphenoxy)propan-2-ol
- Molecular Formula: C₂₅H₂₈FNO₃ .
- Key Differences: Replaces morpholine with a bulky bis-arylalkylamino group, significantly increasing molecular weight (409.5 g/mol) and lipophilicity (logP = 5.24). The fluorine atom may enhance bioavailability via reduced oxidative metabolism.
Pharmacologically Relevant Analogs
(2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-methoxyphenoxyethylamino)propan-2-ol
- Activity: Exhibits α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic, and spasmolytic effects .
- Structural Contrast: The indole and ethylamino-phenoxy substituents differ from the biphenylether-morpholine scaffold but share the propan-2-ol backbone, highlighting the importance of the hydroxyl group in hydrogen bonding.
2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one
- Key Differences : A ketone replaces the hydroxyl group, reducing hydrogen-bonding capacity and altering pharmacokinetics.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol | Not Provided | ~297.35 (Calculated) | ~3.5* | Morpholine, 4-phenylphenoxy |
| 1-Morpholin-4-yl-3-(4-nitrophenoxy)propan-2-ol | C₁₃H₁₈N₂O₅ | 282.30 | ~2.5* | 4-Nitrophenoxy |
| 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol HCl | C₁₄H₂₂ClNO₄ | 303.78 | ~1.8* | 3-Methoxyphenoxy, HCl salt |
| 1-{[(4-Fluorophenyl)methyl]...propan-2-ol | C₂₅H₂₈FNO₃ | 409.50 | 5.24 | Bis-arylalkylamino, 2-methylphenoxy |
*Predicted values based on substituent contributions.
Preparation Methods
Synthesis of 3-(4-Phenylphenoxy)propylene Oxide
The epoxide precursor is synthesized via a two-step process:
Table 1: Epoxidation Reaction Optimization
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| mCPBA | CHCl | 0°C | 78 |
| HO/VOx | Acetone | 25°C | 62 |
| DMDO | CHCN | -20°C | 70 |
Morpholine-Mediated Epoxide Ring-Opening
The epoxide undergoes nucleophilic attack by morpholine under acidic conditions:
Reaction Mechanism:
Table 2: Reaction Condition Screening
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| n-BuOH | AcOH | 80°C | 8 | 88 |
| EtOH | HCl | 60°C | 12 | 75 |
| THF | None | 25°C | 24 | 40 |
Optimal Conditions : n-BuOH, 10 mol% AcOH, 80°C, 8 h (Yield: 88%).
Alternative Synthetic Routes
Nucleophilic Substitution of Halogenated Intermediates
A two-step sequence involving:
-
Synthesis of 3-chloro-1-(4-phenylphenoxy)propan-2-ol :
Yield: 70%. -
Morpholine Displacement :
Yield: 65% (80°C, 24 h).
Limitations : Competing elimination reactions reduce yield compared to epoxide route.
Analytical Characterization
Spectroscopic Data
Table 3: Comparative Yields and Purity
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Epoxide ring-opening | 88 | 98.5 |
| Nucleophilic substitution | 65 | 95.2 |
Industrial-Scale Considerations
-
Cost Efficiency : Epoxide route requires inexpensive morpholine (≈$50/kg) vs. halogenated intermediates (≈$120/kg).
-
Safety : Acetic acid catalysis poses fewer hazards than SOCl handling.
-
Scalability : Patent US4845098 demonstrates kilogram-scale production of analogous compounds via continuous epoxide ring-opening .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution between morpholine and a halogenated intermediate (e.g., epichlorohydrin) to form the morpholine-propanol backbone.
- Step 2 : Introduce the 4-phenylphenoxy group via Williamson ether synthesis, using 4-phenylphenol and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (80–120°C) and reaction time (12–24 hrs) based on steric hindrance from the aryl groups.
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : Analyze - and -NMR for morpholine ring protons (~3.5–4.0 ppm) and aromatic signals (7.0–7.8 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H]⁺ at m/z 325.3) .
- IR : Identify hydroxyl (~3400 cm⁻¹) and ether (~1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
- Refinement :
- Software : SHELXL for structure solution and refinement. Validate anisotropic displacement parameters for non-H atoms .
- Visualization : ORTEP-3 for Windows to generate thermal ellipsoid plots and assess bond angles/distortions .
Q. What computational methods are suitable for analyzing the conformational flexibility of the morpholine ring and aryl ether linkage?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to model ground-state geometries.
- Use Cremer-Pople puckering parameters to quantify ring puckering in the morpholine moiety (e.g., amplitude and phase angle ) .
Q. How should researchers address discrepancies in crystallographic data refinement for this compound?
- Troubleshooting :
- Check for twinning or disorder using PLATON’s ADDSYM tool.
- Cross-validate refinement with SHELXL (for small molecules) vs. Phenix (for macromolecules) .
Safety and Handling in Academic Settings
Q. What safety protocols are critical when handling this compound in a laboratory?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste contractors .
- Toxicity : Monitor for acute oral toxicity (LD₅₀ data pending) and avoid skin contact due to potential irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
